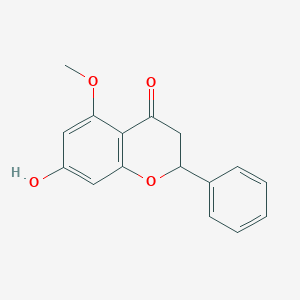

7-Hydroxy-5-methoxy-2-phenylchroman-4-one

Descripción general

Descripción

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a natural flavonoid found in various medicinal plants, particularly in the seeds of Alpinia katsumadai Hayata. It is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, hepatoprotective, cardiovascular protective, and anticancer properties . This compound has been widely used in traditional Chinese medicine and has gained attention for its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one can be synthesized through several methods. One common synthetic route involves the cyclization of chalcones under acidic conditions to form flavanones, followed by further modifications to yield alpinetin . The reaction conditions typically involve the use of catalysts such as hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, alpinetin is often extracted from natural sources, such as the seeds of Alpinia katsumadai Hayata. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound . This method ensures the large-scale production of alpinetin for various applications.

Análisis De Reacciones Químicas

Types of Reactions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert alpinetin into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of alpinetin, and substituted alpinetin compounds. These products often retain the core flavonoid structure but exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits potential anticancer effects. It has been studied in various cancer cell lines, including:

- Human gastric cancer cells (e.g., SGC7901, BGC823)

- Lung cancer cells (e.g., A549, SK-MES-1)

- Breast cancer cells

- Hepatoma cells (e.g., HepG2)

- Pancreatic cancer cells (e.g., BxPC-3)

- Ovarian cancer cells (e.g., SKOV3)

In these studies, alpinetin has been shown to induce apoptosis through the activation of p53-dependent pathways and by targeting the uridine-cytidine kinase 2 enzyme (UCK2), which is crucial for cellular growth and proliferation .

Anti-inflammatory Effects

Alpinetin has demonstrated significant anti-inflammatory properties. Studies using RAW264.7 macrophages have revealed that it can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory diseases .

Cardiovascular Protection

The compound exhibits protective effects on cardiovascular health by influencing vascular function. Research involving rat aortic smooth muscle cells has shown that alpinetin can inhibit cell proliferation and migration while enhancing nitric oxide production, which is crucial for vascular health .

Hepatoprotective Effects

Alpinetin's hepatoprotective properties have been explored in various studies, indicating its potential in treating liver disorders. The compound helps mitigate oxidative stress and inflammation in liver tissues, contributing to improved liver function .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : This process can yield various oxidized derivatives that may exhibit different pharmacological activities.

- Reduction : Reduction reactions can create reduced forms of alpinetin.

- Substitution : The compound can participate in substitution reactions where functional groups are replaced by others.

These reactions are significant for synthesizing novel compounds with enhanced biological activities .

Dietary Supplements and Herbal Medicines

Due to its health-promoting properties, this compound is being incorporated into dietary supplements and herbal formulations. Its antioxidant and anti-inflammatory effects make it a valuable ingredient in products aimed at improving overall health and wellness .

Cancer Treatment Case Study

A study involving human gastric cancer cell lines demonstrated that treatment with alpinetin led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential of alpinetin as a therapeutic agent against gastric cancer .

Inflammation Case Study

In an experimental model of inflammation using RAW264.7 macrophages, alpinetin treatment resulted in decreased levels of inflammatory markers and improved cellular responses to inflammatory stimuli, suggesting its efficacy as an anti-inflammatory agent .

Data Table: Summary of Applications

Mecanismo De Acción

7-Hydroxy-5-methoxy-2-phenylchroman-4-one exerts its effects through multiple mechanisms. It regulates various signaling pathways, including the NF-κB and STAT3 pathways, to exert its anti-inflammatory and anticancer effects . This compound also interacts with molecular targets such as enzymes and receptors, modulating their activity to achieve its therapeutic effects .

Comparación Con Compuestos Similares

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is unique among flavonoids due to its specific pharmacological profile. Similar compounds include:

Naringenin: Another flavonoid with antioxidant and anti-inflammatory properties.

Hesperetin: Known for its cardiovascular protective effects.

Apigenin: Exhibits anticancer and anti-inflammatory activities

Compared to these compounds, alpinetin stands out for its broad range of activities and its potential for use in various therapeutic applications.

Actividad Biológica

7-Hydroxy-5-methoxy-2-phenylchroman-4-one, commonly known as Alpinetin , is a natural flavonoid predominantly found in the seeds of Alpinia katsumadai Hayata. This compound has garnered attention due to its diverse pharmacological properties, including antibacterial , anti-inflammatory , hepatoprotective , cardiovascular protective , and anticancer activities. This article delves into the biological activity of Alpinetin, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 223-224 °C |

| CAS Number | 36052-37-6 |

Alpinetin exerts its biological effects through various mechanisms:

- Target Interaction : Alpinetin primarily targets the uridine-cytidine kinase 2 (UCK2) enzyme, which is crucial for gene synthesis. This interaction leads to significant cellular changes, including the induction of p53-dependent mitochondrial apoptosis in cancer cells like HT-29.

- Biochemical Pathways : The compound influences several signaling pathways associated with inflammation, tumor growth, and oxidative stress. For instance, it has been shown to regulate pathways that are key in the inflammatory response and cancer progression .

- Cellular Effects : Alpinetin significantly inhibits the migration of human breast tumor cells and enhances intestinal barrier function through modulation of the AhR/suv39h1/TSC2/mTORC1/autophagy pathway .

Pharmacological Activities

The pharmacological activities of Alpinetin can be categorized as follows:

- Anticancer Activity : Research indicates that Alpinetin can induce apoptosis in various cancer cell lines and inhibit tumor growth by targeting specific molecular pathways .

- Anti-inflammatory Effects : It has demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making it a potential candidate for treating inflammatory diseases .

- Hepatoprotective Properties : Studies suggest that Alpinetin protects liver cells from damage induced by toxins and oxidative stress .

- Cardiovascular Protection : The compound exhibits properties that may help in managing cardiovascular diseases, particularly through its antioxidant effects and ability to improve endothelial function .

Case Studies and Research Findings

Several studies have explored the biological activity of Alpinetin:

- Cancer Research : A study demonstrated that Alpinetin inhibited the proliferation of breast cancer cells by inducing apoptosis via UCK2 targeting. This finding highlights its potential as an anticancer agent.

- Inflammation Models : In animal models, Alpinetin was shown to reduce lung injury by suppressing inflammatory markers such as IL-6 and TGF-β1, indicating its therapeutic potential for respiratory diseases .

- Metabolic Studies : Research involving metabolic pathways revealed that Alpinetin enhances cholesterol transport in macrophages, suggesting a role in lipid metabolism and cardiovascular health .

Propiedades

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398801 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-65-9 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpinetin exert its anti-tumor effects?

A1: Alpinetin has been shown to inhibit tumor growth through various mechanisms, including:

- Inducing apoptosis: Alpinetin promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]

- Cell cycle arrest: Alpinetin induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]

- Inhibiting proliferation and metastasis: Alpinetin suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []

- Sensitizing drug-resistant cancer cells: In lung cancer, alpinetin enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]

Q2: What are the effects of alpinetin on inflammation?

A2: Alpinetin exhibits anti-inflammatory properties through several mechanisms:

- Modulating inflammatory cytokines: Alpinetin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]

- Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []

- Inhibiting NF-κB activation: Alpinetin blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []

- Suppressing T lymphocyte activation: Alpinetin can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []

Q3: How does alpinetin impact bone health?

A3: Research suggests that alpinetin may have a protective effect on bone health:

- Inhibiting osteoclastogenesis: Alpinetin inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []

- Alleviating bone loss: Alpinetin treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []

Q4: What is the role of alpinetin in cardiovascular health?

A4: Alpinetin demonstrates several beneficial effects on the cardiovascular system:

- Vasorelaxant effects: Alpinetin induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []

- Protecting against myocardial cell apoptosis: Alpinetin protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []

Q5: What is the chemical structure of alpinetin?

A5: Alpinetin is a flavonoid with the IUPAC name:

Q6: What is the molecular formula and weight of alpinetin?

A6: The molecular formula of alpinetin is C16H12O4, and its molecular weight is 268.26 g/mol.

Q7: Is there spectroscopic data available for alpinetin?

A7: Yes, several studies have utilized spectroscopic techniques to characterize alpinetin and its interactions:

- NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of alpinetin. []

- UV-Vis Spectroscopy: This technique has been employed to study the interaction of alpinetin with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that alpinetin quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]

- Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of alpinetin to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion of alpinetin?

A8: Pharmacokinetic studies indicate:

- Extensive Glucuronidation: Alpinetin undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]

- Metabolite Identification: Studies in rats have identified various metabolites of alpinetin in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []

- Species Differences in Glucuronidation: Glucuronidation activity of alpinetin varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []

Q9: What in vitro models have been used to study alpinetin's effects?

A9: Various cell lines have been utilized, including:

- Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []

- Macrophages: RAW264.7 cells have been used to study alpinetin's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]

- Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate alpinetin's protective effects against lung injury. []

- Rat aortic smooth muscle cells: These cells have been utilized to study the effects of alpinetin on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []

Q10: What are some of the key findings from in vivo studies on alpinetin?

A10: Animal models, primarily rodent models, have demonstrated:

- Attenuation of inflammatory diseases: Alpinetin reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []

- Protection against organ injury: Alpinetin protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []

- Alleviation of bone loss: Alpinetin treatment mitigated ovariectomy-induced bone loss in mice. []

Q11: What is known about the safety and toxicity profile of alpinetin?

A11: While alpinetin generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.

- Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []

- Drug Interactions: Alpinetin has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.